molecular formula C16H14ClN5O3 B2716763 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide CAS No. 899737-65-6

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2716763
CAS No.: 899737-65-6
M. Wt: 359.77
InChI Key: NNNYKJJORVYWOA-UHFFFAOYSA-N
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Description

N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at position 1, a fused pyrimidine-oxo moiety, and a tetrahydrofuran-2-carboxamide group at position 3. This structural framework is shared with several bioactive compounds, particularly kinase inhibitors targeting pathways such as EGFR (epidermal growth factor receptor) .

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O3/c17-10-3-1-4-11(7-10)22-14-12(8-19-22)16(24)21(9-18-14)20-15(23)13-5-2-6-25-13/h1,3-4,7-9,13H,2,5-6H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNYKJJORVYWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrazolo[3,4-d]pyrimidine core is a common feature among kinase inhibitors. Key analogs include:

Compound Name Substituents Key Features
Target Compound 3-Chlorophenyl at position 1; tetrahydrofuran-2-carboxamide at position 5 Rigid tetrahydrofuran ring may enhance conformational stability and hydrogen bonding
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide () 3-Chlorophenyl at position 1; methylacetamide at position 5 Flexible acetamide group; lower lipophilicity compared to tetrahydrofuran carboxamide
Carbohydrazide-based derivatives (234–237, ) Benzylidene-acetohydrazide at position 5 Demonstrated EGFR inhibition (IC50: 0.03–0.186 µM) and apoptosis induction
10a and 10b () Thiobarbituric acid and sulfonamide substituents Anti-HIV1 and cyclin-D activity; molecular weights ~714–722 g/mol

Physicochemical and Pharmacokinetic Properties

  • Tetrahydrofuran vs. Acetamide : The tetrahydrofuran carboxamide in the target compound may improve metabolic stability and solubility compared to the methylacetamide group in ’s analog. The rigid oxygen-containing ring could also facilitate hydrogen bonding with target proteins .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide?

  • Methodology : Synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of a pyrazole-carboxamide precursor with a 3-chlorophenyl derivative. Subsequent functionalization with tetrahydrofuran-2-carboxamide is achieved through nucleophilic substitution or coupling reactions. Key steps include:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine scaffold under reflux conditions using ethanol or DMF as solvents .
  • Step 2 : Introduction of the 3-chlorophenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions .
  • Step 3 : Amidation with tetrahydrofuran-2-carboxylic acid using coupling agents like EDCI/HOBt .
    • Critical Parameters : Temperature (70–120°C), solvent choice (polar aprotic solvents enhance reactivity), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR resolves the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.8 ppm for aromatic protons) and tetrahydrofuran moiety (δ 3.5–4.5 ppm for oxolane protons) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.1) .
    • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals .

Q. How is purity assessed during synthesis optimization?

  • HPLC Analysis : Reverse-phase C18 columns (e.g., 95% acetonitrile/water gradient) quantify purity (>98% required for biological assays). Impurity peaks at tR 6.2–7.1 min indicate unreacted intermediates .
  • TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 3:1) track reaction progress, with Rf 0.45 for the target compound .

Q. What in vitro assays are used for preliminary bioactivity screening?

  • Kinase Inhibition Assays :

  • Protocol : Incubate compound (1–10 µM) with recombinant kinases (e.g., EGFR, CDK2) and ATP. Measure IC50 via ADP-Glo™ luminescence .
    • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT-116, IC50 2.8 µM) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

  • Design of Experiments (DoE) :

  • Variables : Solvent (DMF vs. DMSO), temperature (80–120°C), catalyst loading (5–10 mol% Pd).
  • Example Optimization Table :
SolventTemp (°C)Catalyst (mol%)Yield (%)Purity (%)
DMF10056892
DMSO120108598
  • Outcome : DMSO at 120°C with 10 mol% Pd increases yield by 17% .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Case Study : A compound showing IC50 1.5 µM in kinase assays but no tumor regression in mice.

  • Hypothesis : Poor pharmacokinetics (PK) or off-target effects.
  • Testing :
  • Microsomal Stability : Half-life <30 min in liver microsomes indicates rapid metabolism .
  • Plasma Protein Binding : >95% binding reduces free drug availability .
  • Solution : Introduce metabolically stable substituents (e.g., fluorinated tetrahydrofuran) to enhance PK .

Q. What strategies improve selectivity over related kinases?

  • Structural Insights :

  • Docking Studies : The 3-chlorophenyl group occupies a hydrophobic pocket in CDK2 but clashes with bulkier residues in off-target kinases (e.g., VEGFR2) .
    • Selectivity Profiling : Screen against a panel of 50 kinases. Adjust the tetrahydrofuran moiety to reduce hydrogen bonding with non-target kinases .

Q. How to address metabolic instability in lead optimization?

  • Approach :

  • Cytochrome P450 Inhibition : Co-incubate with CYP3A4/2D6 isoforms. Replace labile ester groups with amides to reduce oxidation .
  • Prodrug Design : Mask carboxylic acid groups as tert-butyl esters to enhance oral bioavailability .

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